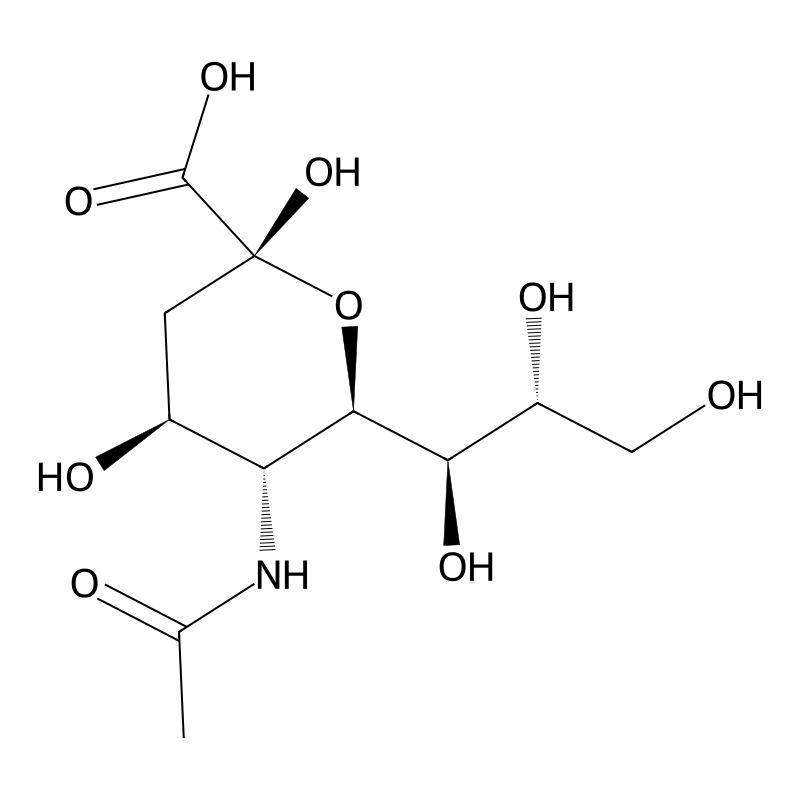

N-Acetyl-alpha-neuraminic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Cell-Cell Interactions and Signaling

O-sialic acid on the surface of cells acts as a glycan ligand, influencing cell-cell interactions and signaling pathways. These interactions are essential for various processes like cell adhesion, migration, and differentiation []. Sialidases, enzymes that remove sialic acid residues, can modulate these interactions, highlighting the importance of O-sialic acid in cellular communication [].

Immune System Regulation

O-sialic acid on immune cells and pathogens significantly impacts immune responses. Sialic acid can function as a masking agent, shielding pathogens from immune recognition. Conversely, specific sialic acid modifications can be recognized by immune receptors, triggering immune responses []. Research on O-sialic acid modifications on immune cells and pathogens helps us understand immune regulation and develop strategies for immune modulation in diseases.

Viral Attachment and Infection

Some viruses utilize O-sialic acid as a receptor for attachment to host cells. For instance, the Middle East respiratory syndrome coronavirus (MERS-CoV) preferentially binds to specific O-sialic acid linkages on host cells []. Understanding the role of O-sialic acid in viral attachment is crucial for developing therapeutics that target viral entry into host cells.

Neurological Function and Development

O-sialic acid is abundant in neural tissues and plays a vital role in brain development and function. Polysialic acid, a polymer of sialic acid, is essential for neuronal plasticity and cell adhesion in the developing brain []. Research on O-sialic acid modifications in the brain helps us understand neurological disorders associated with abnormal sialylation.

N-Acetyl-alpha-neuraminic acid, commonly referred to as N-acetylneuraminic acid, is a prominent member of the sialic acid family. It is characterized by its chemical formula and a molecular weight of approximately 309.27 Da . This compound is an N-acyl derivative of neuraminic acid and plays a crucial role in various biological processes. It is predominantly found in the glycoproteins and glycolipids of mammalian cells, contributing to cellular interactions and signaling pathways .

N-Acetyl-alpha-neuraminic acid exists in an alpha configuration at the anomeric center and is negatively charged at physiological pH, which aids in its interaction with positively charged proteins and pathogens . Its presence is vital for maintaining the structural integrity of cell membranes and facilitating cellular communication.

- Aldol Condensation: It can undergo reversible aldol condensation with pyruvate to form N-acetylneuraminic acid aldolase .

- Hydrolysis: This compound can hydrolyze aromatic and aliphatic esters, although it does not exhibit catalytic activity towards amides .

- Sialidase Activity: N-acetyl-alpha-neuraminic acid exhibits exo-alpha-(2->3)-sialidase activity, which involves cleaving terminal sialic acid residues from glycoproteins and glycolipids, facilitating viral invasion and spread .

N-Acetyl-alpha-neuraminic acid plays a significant role in various biological activities:

- Viral Interaction: It serves as a receptor for influenza viruses, allowing them to attach to host cells via hemagglutinin, thereby initiating infection .

- Cellular Functions: The presence of N-acetyl-alpha-neuraminic acid on cell surfaces is crucial for preventing infections by acting as a barrier against pathogens .

- Nutritional Source for Bacteria: Certain bacteria utilize N-acetyl-alpha-neuraminic acid as a nutrient source, providing both carbon and nitrogen .

The synthesis of N-acetyl-alpha-neuraminic acid can be achieved through various methods:

- Enzymatic Synthesis: Utilizing enzymes such as N-acetylneuraminate lyase, which catalyzes the formation from N-acetylmannosamine and pyruvate .

- Chemical Synthesis: Chemical methods involve complex organic reactions that can produce this compound through multiple steps involving protection and deprotection strategies to ensure stereochemistry is maintained.

N-Acetyl-alpha-neuraminic acid has several applications across different fields:

- Pharmaceuticals: It is used in drug formulations for its role in enhancing bioavailability and efficacy by modifying the pharmacokinetics of drugs .

- Medical Treatments: In Japan, it is approved under the trade name Acenobel for treating distal myopathy with rimmed vacuoles .

- Biotechnology: Its role as a receptor in viral infections makes it a target for antiviral drug development.

Research has shown that N-acetyl-alpha-neuraminic acid interacts with various biological molecules:

- Viral Proteins: Studies indicate that it plays a crucial role in the binding of viral proteins to host cell receptors, facilitating entry into cells .

- Immune Response: It modulates immune responses by influencing the binding affinity of pathogens to immune cells, thereby affecting infection outcomes .

Several compounds share structural similarities with N-acetyl-alpha-neuraminic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N-Glycolylneuraminic acid | Similar backbone but differs at the acyl group | Found predominantly in non-human mammals |

| 2-Keto-3-deoxy-D-glycero-D-galacto-nononic acid | A precursor in sialic acid biosynthesis | Plays a role in metabolic pathways |

| N-Acetyl-D-mannosamine | A precursor for sialic acids | Involved in glycoprotein synthesis |

N-Acetyl-alpha-neuraminic acid stands out due to its predominant presence in human tissues and its critical role in viral pathogenesis compared to its analogs. Its unique structural features allow for specific interactions that are essential for both cellular functions and pathogen-host dynamics.

N-Acetyl-alpha-neuraminic acid represents the predominant sialic acid species in mammalian cellular glycocalyx structures, constituting the terminal monosaccharide component of complex glycoconjugates that define cellular identity and mediate intercellular recognition processes [1] [2]. The glycocalyx architecture fundamentally depends on the spatial distribution and linkage patterns of neuraminic acid residues, which create sophisticated molecular recognition systems essential for maintaining cellular homeostasis and immune surveillance.

The structural organization of neuraminic acid within the glycocalyx involves two primary linkage configurations that determine functional specificity. Alpha-2,3-linked N-acetyl-alpha-neuraminic acid predominantly associates with Type II N-acetyllactosamine motifs on glycoproteins, forming relatively small molecular clusters measuring approximately 2000±500 square nanometers [2] [3]. These compact formations serve as anti-adhesive elements that limit pathogen recognition sites and reduce inappropriate cellular interactions. Conversely, alpha-2,6-linked neuraminic acid residues create substantially larger clustering patterns spanning 19000±4000 square nanometers, which function as specialized entrapment zones for certain microorganisms [4].

The biosynthetic machinery responsible for glycocalyx construction involves multiple enzymatic systems working in coordinated fashion. ST3GAL4 sialyltransferase catalyzes the addition of N-acetyl-alpha-neuraminic acid to the 3-position of galactose residues within the Golgi apparatus, creating the alpha-2,3 linkages that are critical for immune recognition patterns [2]. The cytidine monophosphate neuraminic acid synthase system activates neuraminic acid precursors in the nuclear compartment, producing CMP-N-acetyl-alpha-neuraminic acid substrates that are subsequently transported to Golgi membranes for incorporation into growing glycan chains [2].

Cellular recognition mechanisms mediated by neuraminic acid involve specialized lectin-carbohydrate interactions that regulate immune surveillance and cellular communication. Siglec family receptors, particularly CD33 expressed on microglial surfaces, specifically recognize neuraminic acid-containing self-associated molecular patterns that distinguish healthy tissue from potentially threatening entities [3]. The sialoadhesin receptor system on macrophage membranes demonstrates enhanced binding affinity for alpha-2,3-linked neuraminic acid structures, facilitating leukocyte recognition and immune cell trafficking [5].

Complement factor H binding represents another critical recognition mechanism involving neuraminic acid residues. This soluble regulatory protein specifically recognizes alpha-2,3-neuraminic acid patterns on cellular surfaces, triggering protective responses that prevent complement-mediated damage to healthy tissues [3] [6]. The interaction between complement factor H and neuraminic acid creates a molecular signature that identifies cells as "self" rather than foreign, thereby maintaining immune tolerance and preventing autoimmune reactions.

The charge distribution effects of neuraminic acid within the glycocalyx create electrostatic barriers that profoundly influence cellular interactions. The negative charge density contributed by terminal neuraminic acid residues generates repulsive forces that maintain appropriate intercellular distances and prevent inappropriate adhesive interactions [7]. These electrostatic effects are particularly important in preventing the formation of cellular aggregates that could compromise normal physiological functions.

Neuraminic acid terminal residues function as primary recognition determinants for numerous biological processes, including viral attachment, bacterial adhesion, and cellular signaling pathway activation [1] [8]. The exposed position of these monosaccharides at the outermost surface of the glycocalyx makes them readily accessible to extracellular recognition molecules while simultaneously masking underlying carbohydrate structures that might otherwise serve as alternative binding sites [8].

| Component | Location/Function | Recognition Pattern | Charge Effect |

|---|---|---|---|

| Siglec-CD33 | Microglial surface receptor for immune regulation | Self-associated molecular patterns (SAMP) | Inhibitory immunoreceptor signaling |

| Siglec-sialoadhesin | Macrophage receptor for leukocyte recognition | Complement factor H binding sites | Enhanced adhesion when desialylated |

| ST3GAL4 sialyltransferase | Golgi enzyme for α-2,3 sialic acid addition | Immune surveillance checkpoints | Electrostatic repulsion maintenance |

| CMP-Neu5Ac synthase | Nuclear enzyme for Neu5Ac activation | Cytoplasmic substrate activation | Substrate charge modification |

| α-2,3-linked Neu5Ac | Type II LacNAc motifs on glycoproteins | Small cluster formation (2000±500 nm²) | Limited pathogen adhesion sites |

| α-2,6-linked Neu5Ac | Galactose/GalNAc linkages on cell surface | Large cluster formation (19000±4000 nm²) | Enhanced pathogen entrapment |

| Neu5Ac terminal residues | Terminal positions on glycoconjugates | Primary recognition determinants | Negative charge barrier creation |

Neural Development: Ganglioside-Mediated Synaptogenesis

The role of N-acetyl-alpha-neuraminic acid in neural development occurs primarily through its incorporation into ganglioside structures that mediate critical aspects of synaptogenesis and neuronal maturation. Gangliosides represent a specialized class of glycosphingolipids containing one or more neuraminic acid residues that are particularly abundant in nervous system tissues, where they constitute approximately 10-12% of total membrane lipids [9] [10].

During embryonic brain development, the expression patterns of neuraminic acid-containing gangliosides undergo dramatic temporal and spatial changes that correlate with specific neurodevelopmental milestones. In early embryonic stages (E12-E14), simple gangliosides such as GM3 and GD3 predominate, with these structures facilitating initial neural tube formation and primitive neuronal differentiation [11] [12]. GM3 ganglioside, containing a single neuraminic acid residue, shows particular enrichment in cell proliferation zones of the telencephalic wall, where it supports neuroblast migration and the establishment of glial-neuronal contacts [13].

The transition from embryonic to postnatal brain development involves a progressive shift toward more complex ganglioside species containing multiple neuraminic acid residues. GD3 ganglioside, which contains two neuraminic acid moieties linked in alpha-2,8 configuration, maintains high expression levels in neural stem cells, where it comprises approximately 80% of ganglioside content and is essential for maintaining self-renewal capacity [11] [14]. The gradual decrease in GD3 expression during development corresponds with the decline in neural stem cell proliferation and the onset of terminal differentiation processes.

Complex gangliosides containing three or more neuraminic acid residues, including GM1, GD1a, GD1b, and GT1b, show progressive increases during periods of active synaptogenesis and synaptic maturation [9] [15]. GM1 ganglioside demonstrates particularly significant changes in hippocampal regions, with concentrations increasing by approximately 30% between 16 and 22 weeks of gestation, coinciding with the critical period for memory circuit formation [13]. This temporal pattern suggests that neuraminic acid-containing gangliosides are specifically required for the establishment of functional synaptic networks.

The molecular mechanisms by which neuraminic acid residues within gangliosides facilitate synaptogenesis involve direct interactions with calcium ions that regulate neurotransmitter release and synaptic plasticity. The negatively charged neuraminic acid groups serve as calcium-binding sites that modulate the electrostatic environment of synaptic membranes [16] [17]. During resting conditions, calcium ions form tight complexes with neuraminic acid residues, creating membrane rigidity that maintains the integrity of presynaptic terminals [18].

When action potentials arrive at synaptic terminals, the altered ionic environment and electric field strength cause conformational changes in ganglioside molecules that result in calcium release from neuraminic acid binding sites [16] [18]. This calcium mobilization triggers the opening of voltage-gated calcium channels and facilitates the influx of additional calcium ions required for vesicle fusion and neurotransmitter exocytosis [17]. The restoration of resting potential involves the re-establishment of calcium-neuraminic acid complexes through ganglioside-modulated calcium-ATPase activity [18].

Specific ganglioside species demonstrate distinct functional roles in synaptic development and maintenance. GD1a ganglioside, containing neuraminic acid residues in both alpha-2,3 and alpha-2,8 linkages, facilitates long-term potentiation by reducing the frequency threshold required for synaptic strengthening [9]. GT1b ganglioside, which contains three neuraminic acid residues, is essential for synapse formation and synaptic activity in cortical neurons, where it enhances depolarization-induced calcium influx and neurotransmitter release [9].

The spatial organization of neuraminic acid-containing gangliosides within synaptic membranes involves their concentration in specialized lipid raft microdomains that serve as platforms for synaptic protein assembly [9] [10]. These microdomains facilitate the clustering of neurotransmitter receptors, ion channels, and signaling molecules required for efficient synaptic transmission. The neuraminic acid residues contribute to the negative surface charge of these domains, which influences protein-lipid interactions and membrane curvature.

Disruption of neuraminic acid biosynthesis during neural development produces severe impairments in synaptic network formation and neuronal connectivity. Experimental inhibition of neuraminic acid synthesis in human induced pluripotent stem cell-derived neurons results in reduced synapse formation, altered network burst patterns, decreased firing rates, and increased random spike activity [19] [20]. These findings demonstrate that adequate neuraminic acid availability is essential for proper neural circuit assembly and function.

| Ganglioside Type | Developmental Stage | Concentration Change | Synaptic Function | Calcium Interaction |

|---|---|---|---|---|

| GM3 | Early embryonic (E12-E14) | High initially, decreases postnatally | Neuroblast migration and glial contacts | Basic membrane organization |

| GD3 | Neural stem cell proliferation | Predominant in NSCs (80% of cells) | Neural stem cell self-renewal capacity | Growth factor receptor clustering |

| GM1 | Axonogenesis and rapid growth | 30% increase in hippocampus (16-22 weeks) | Calcium homeostasis and conduction velocity | Na+ channel regulation |

| GD1a | Late embryonic to postnatal | Progressive increase with development | Long-term potentiation threshold reduction | Ca2+-ganglioside complex formation |

| GD1b | Synaptic maturation | Gradual increase during synaptogenesis | Neurotransmitter release enhancement | Vesicle fusion facilitation |

| GT1b | Adult synaptic maintenance | Stable in mature neurons | Synaptic transmission stabilization | Membrane rigidity modulation |

Mucosal Surface Protection Through Charge Repulsion Effects

N-Acetyl-alpha-neuraminic acid provides essential protective functions at mucosal surfaces through sophisticated charge-based mechanisms that create selective barriers against pathogenic invasion while maintaining normal physiological processes. The distribution and presentation of neuraminic acid residues on mucosal glycoproteins and mucins create complex electrostatic environments that regulate molecular transport, pathogen binding, and immune surveillance across epithelial interfaces [21] [4].

The structural basis for mucosal protection involves the strategic positioning of neuraminic acid residues at the terminal ends of mucin oligosaccharide chains, where they contribute substantial negative charge density to the mucosal gel matrix [21]. These terminal neuraminic acid groups promote mucin polymer expansion through electrostatic repulsion between neighboring charged residues, both within individual mucin molecules and across different mucin chains [21]. This charge-driven expansion creates a more effective physical barrier that enhances the filtration and entrapment capabilities of mucosal secretions.

Respiratory tract mucins demonstrate particularly sophisticated neuraminic acid organization patterns that provide multi-layered protection against airborne pathogens. The mucin MUC5B, which represents the predominant gel-forming mucin in airway secretions, contains extensive neuraminic acid modifications that are essential for proper mucociliary transport function [21]. Experimental reduction of neuraminic acid content through enzymatic treatment or genetic manipulation results in impaired mucus clearance, increased viscosity, and reduced transport efficiency by ciliary action [21] [22].

The charge repulsion effects mediated by neuraminic acid residues in respiratory mucins create selective permeability characteristics that discriminate between beneficial and harmful substances. Small molecules and nutrients can penetrate the mucin barrier through charge-neutral pathways, while larger charged particles and pathogens encounter significant electrostatic resistance [23] [24]. This selective permeability is particularly important for maintaining normal gas exchange and nutrient absorption while preventing pathogen access to underlying epithelial cells.

Ocular surface protection involves specialized neuraminic acid distribution patterns that create distinct functional zones with different adhesive properties. Purified ocular mucins demonstrate a predominance of alpha-2,3-linked neuraminic acid over alpha-2,6-linked forms in approximately a 4:1 ratio [4]. However, the surface presentation in intact ocular mucus shows a reversal of this pattern, with alpha-2,6-linked neuraminic acid forming large accessible clusters while alpha-2,3-linked residues remain largely buried within the mucin matrix [4].

This differential exposure pattern creates a sophisticated defense mechanism where potential pathogens encounter abundant alpha-2,6-linked neuraminic acid binding sites that facilitate their entrapment within the mucus gel [4]. Microorganisms that bind to these proadhesive sites become immobilized and are subsequently removed through lacrimal drainage or mucociliary clearance mechanisms. Conversely, pathogens that specifically recognize alpha-2,3-linked neuraminic acid encounter only isolated binding sites in small clusters that discourage adhesion and colonization [4].

Gastrointestinal mucins utilize neuraminic acid-mediated charge effects to regulate bacterial colonization and maintain the balance between commensal and pathogenic microorganisms [25]. The selective presentation of different neuraminic acid linkage types creates microenvironments that favor beneficial bacterial species while limiting pathogenic invasion. Mucin 2, the primary gel-forming mucin in the intestinal tract, forms network structures that depend critically on neuraminic acid modifications for proper barrier function [25].

The interaction between neuraminic acid and calcium ions plays a crucial role in modulating mucosal barrier properties and responsiveness to environmental changes [26] [27]. Neuraminic acid residues serve as primary calcium-binding sites on mucin molecules, and changes in local calcium concentration can alter mucin conformation, viscosity, and protective capacity [27]. This calcium-neuraminic acid interaction system provides a mechanism for dynamic regulation of mucosal barrier function in response to inflammatory stimuli or pathogen exposure.

Pathogen evasion strategies often involve the expression of neuraminidase enzymes that cleave neuraminic acid residues from mucosal surfaces, thereby reducing the charge-based protective effects [28] [29]. Streptococcus pneumoniae and Pseudomonas aeruginosa produce neuraminidases that facilitate bacterial colonization by removing neuraminic acid barriers and exposing underlying receptor sites [28] [30]. The clinical significance of these interactions is demonstrated by the protective effects of neuraminidase inhibitors in preventing respiratory tract infections [29].

Influenza virus provides a particularly well-studied example of pathogen interaction with mucosal neuraminic acid defenses. The viral neuraminidase enzyme specifically cleaves neuraminic acid residues from mucin decoy receptors, allowing the virus to penetrate the mucus barrier and reach underlying epithelial cells [29]. Human salivary mucins rich in neuraminic acid can protect cultured cells from influenza infection in a dose-dependent manner, with higher neuraminic acid concentrations providing greater protective effects [29].

The therapeutic potential of neuraminic acid in mucosal protection has been demonstrated through experimental studies showing that exogenous neuraminic acid administration can enhance mucociliary transport, promote expectoration, and protect against inflammatory damage in respiratory tract models [31] [32]. These protective effects involve both the physical charge-based barrier enhancement and the activation of ciliary beat frequency through direct neuraminic acid-cilia interactions [32].

| Mucosal Location | Neu5Ac Linkage Type | Charge Density Effect | Protective Mechanism | Pathogen Interaction |

|---|---|---|---|---|

| Respiratory tract mucins | α-2,3 and α-2,6 mixed distribution | Mucin expansion through electrostatic repulsion | Mucociliary transport enhancement | Influenza virus binding and cleavage |

| Ocular surface mucins | Predominantly α-2,3 (4:1 ratio) | Small cluster formation (anti-adhesive) | Viral decoy receptor function | Limited α-2,3 exposure reduces colonization |

| Gastrointestinal mucins | α-2,3 dominant with selective exposure | Selective bacterial entrapment | Bacterial invasion prevention | Commensal bacteria regulation |

| Oral cavity mucins | High α-2,6 for lubrication | Ion binding and hydration shell formation | Friction reduction and lubrication | Opportunistic pathogen entrapment |

| Urogenital tract mucins | Variable linkage patterns | Pathogen binding site masking | Immune surveillance modulation | Biofilm formation inhibition |

Red Blood Cell Membrane Stabilization and Circulatory Dynamics

N-Acetyl-alpha-neuraminic acid plays fundamental roles in maintaining red blood cell membrane integrity and regulating circulatory dynamics through charge-mediated stabilization mechanisms that prevent inappropriate cellular interactions and ensure optimal blood flow characteristics. The erythrocyte membrane contains substantial quantities of neuraminic acid residues, primarily associated with glycophorin A and other membrane glycoproteins, which contribute the majority of the cell surface negative charge essential for normal circulatory function [33] [34].

The quantitative distribution of neuraminic acid on erythrocyte membranes typically ranges from 2.1 to 2.5 micromoles per gram of membrane protein in healthy individuals, with this content serving as the primary determinant of cell surface charge density [35] [36]. The zeta potential of normal erythrocytes, measuring approximately -13 to -15 millivolts, directly reflects the neuraminic acid content and creates electrostatic repulsion forces that prevent inappropriate cellular aggregation during circulation [34]. This negative surface charge represents a critical factor in maintaining blood fluidity and preventing the formation of pathological cell clusters that could compromise microcirculatory function.

The molecular mechanisms underlying neuraminic acid-mediated membrane stabilization involve complex interactions between charged carbohydrate residues and calcium ions that modulate membrane permeability and mechanical properties [33]. Under normal physiological conditions, neuraminic acid residues bind calcium ions in a controlled manner that maintains membrane stability while preserving the flexibility required for deformability during passage through narrow capillaries [33]. The balance between calcium binding and release at neuraminic acid sites influences membrane resistance to osmotic stress and mechanical deformation.

Experimental removal of neuraminic acid from erythrocyte membranes through neuraminidase treatment demonstrates the critical importance of these residues for membrane stability and circulatory function [33] [37] [34]. Treatment with neuraminidase enzymes produces approximately 60% reduction in membrane neuraminic acid content, corresponding with dramatic changes in cellular behavior including reduced zeta potential, enhanced aggregation tendency, and increased osmotic fragility [33] [34]. These neuraminidase-treated cells show spontaneous hemolysis rates of approximately 9% even under isotonic conditions, indicating fundamental alterations in membrane integrity [33].

The aggregation behavior of erythrocytes demonstrates profound sensitivity to neuraminic acid content, with desialylated cells showing enhanced rouleaux formation and increased low-shear viscosity compared to normal cells [35] [34]. Normal erythrocytes maintain minimal aggregation at low shear rates due to electrostatic repulsion between neuraminic acid-charged surfaces, but removal of these charges allows macromolecular bridging forces to predominate, resulting in pathological aggregation patterns [34]. This aggregation enhancement is particularly pronounced in the presence of high molecular weight dextrans, where neuraminidase-treated cells show dramatically increased clustering compared to normal cells [34].

Age-related changes in erythrocyte neuraminic acid content provide insights into the natural processes of cellular senescence and circulatory dynamics. Studies tracking neuraminic acid levels across different age populations demonstrate a progressive decrease in membrane content with a correlation coefficient of -0.901, indicating a strong relationship between cellular aging and neuraminic acid loss [36] [38]. This age-dependent decline in neuraminic acid content corresponds with increased cellular aggregation, reduced deformability, and enhanced recognition by macrophage scavenger systems [35].

The relationship between neuraminic acid content and erythrocyte survival demonstrates the critical role of these residues in preventing premature cellular clearance from circulation [39]. Experimental reduction of neuraminic acid through enzymatic treatment results in rapid hepatic sequestration and removal of affected cells, with clearance half-times reduced from normal 120-day lifespans to less than 24 hours [39]. This dramatic reduction in circulatory survival indicates that neuraminic acid residues serve as essential "self" recognition signals that prevent inappropriate cellular removal by the reticuloendothelial system.

Pathological conditions affecting neuraminic acid metabolism demonstrate significant impacts on circulatory dynamics and cardiovascular health. Sepsis patients show elevated neuraminidase activity compared to healthy controls, with enzyme levels measuring 5.42 versus 1.26 milliunits per milliliter, corresponding with altered erythrocyte morphology and impaired oxygen delivery capacity [37] [40]. These changes include increased 2,3-diphosphoglycerate and lactate content within affected cells, indicating metabolic stress and compromised cellular function [37].

Cardiovascular disease progression shows strong correlations with alterations in neuraminic acid metabolism and distribution. Patients with coronary artery disease demonstrate elevated plasma neuraminic acid levels that correlate with disease severity and progression to acute myocardial infarction [41] [42]. The elevation of free neuraminic acid in plasma during cardiac events may reflect enhanced neuraminidase activity that contributes to erythrocyte dysfunction and impaired circulatory dynamics [43] [41].

Hypertension and hypercholesterolemia produce specific alterations in erythrocyte neuraminic acid content that contribute to rheological abnormalities and increased cardiovascular risk [35]. Patients with these conditions show reduced membrane neuraminic acid levels and increased disaggregation shear rate thresholds, indicating enhanced aggregation tendency that could compromise microcirculatory function [35]. The variance in neuraminic acid content beginning in young erythrocytes correlates primarily with triglyceride and low-density lipoprotein cholesterol levels, suggesting that lipid metabolism directly influences membrane glycosylation patterns [35].

Oxidative stress represents another important factor affecting erythrocyte neuraminic acid content and membrane stability during aging and disease states [36] [38]. Correlations between decreased membrane neuraminic acid and increased lipid hydroperoxide levels suggest that oxidative damage may accelerate neuraminic acid loss from membrane glycoproteins [38]. This oxidative-induced neuraminic acid decomposition may contribute to premature cellular aging and increased susceptibility to hemolysis and aggregation [38].

| Parameter | Normal Conditions | Neuraminidase Treatment | Age-Related Changes | Circulatory Impact | Pathological Significance |

|---|---|---|---|---|---|

| Membrane sialic acid content | 2.1-2.5 μmol/g membrane protein | 60% reduction after enzyme exposure | Progressive decrease (r = -0.901) | Charge repulsion maintenance | Biomarker for cardiovascular disease |

| Zeta potential | -13 to -15 mV surface charge | Reduced to -8 to -10 mV | Gradual charge reduction | Prevention of inappropriate adhesion | Enhanced aggregation in hypertension |

| Erythrocyte aggregation | Minimal aggregation at low shear | Enhanced rouleaux formation | Increased adhesive energy | Blood viscosity regulation | Sepsis-induced rheological changes |

| Osmotic resistance | Stable across physiological range | Decreased resistance, 9% spontaneous hemolysis | Enhanced fragility in senescent cells | Capillary flow optimization | Diabetic complications marker |

| Electrophoretic mobility | High negative mobility | Significantly reduced mobility | Altered deformability | Endothelial interaction prevention | Oxidative stress correlation |

| Circulatory half-life | 120 days average lifespan | Rapid hepatic clearance (<24 hours) | Macrophage recognition and removal | Normal erythrocyte turnover | Myocardial infarction progression |

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 44 of 54 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 10 of 54 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

131-48-6

Wikipedia

Use Classification

General Manufacturing Information

Dates

Chan et al. A Direct NMR Method for the Measurement of Competitive Kinetic Isotope Effects. Nature Chemical Biology, doi: 10.1038/nchembio.352, published online 25 April 2010 http://www.nature.com/naturechemicalbiology

Gillingham et al. Chemoenzymatic synthesis of differentially protected 3-deoxysugars Nature Chemistry, doi: 10.1038/nchem.504, published online 17 January 2010 http://www.nature.com/nchem